1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to cell growth, apoptosis, and signal transduction. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-:
1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-:
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55242-59-6 |
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Molecular Formula |
C14H20N4O3 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
7-ethyl-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O3/c1-4-17-9-15-12-11(17)13(20)18(14(21)16(12)3)8-6-5-7-10(2)19/h9H,4-8H2,1-3H3 |
InChI Key |
MROQSUMVRJJJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |
Origin of Product |
United States |
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